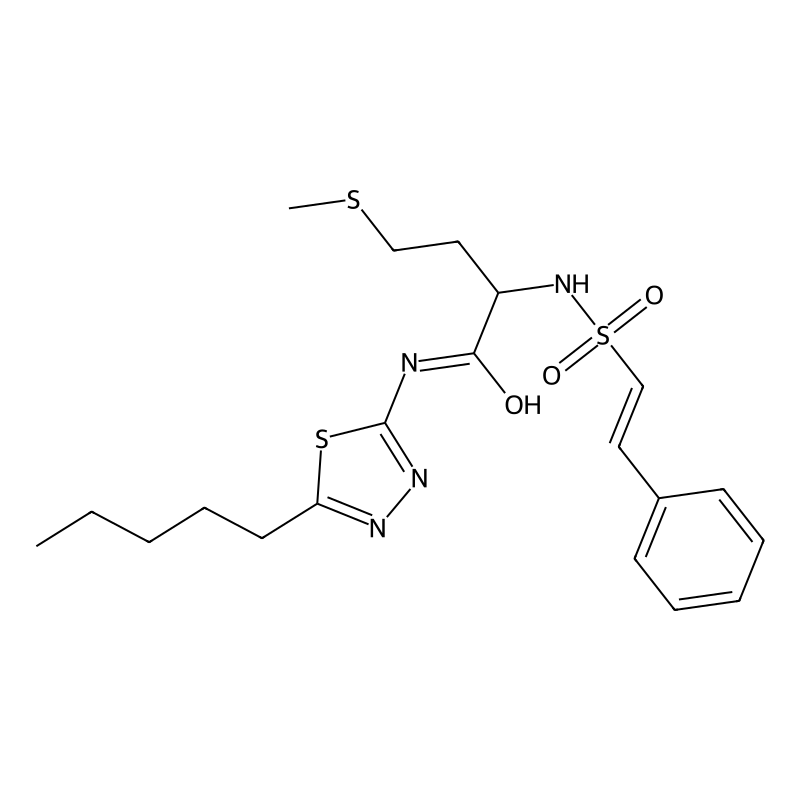4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
EN300-26613129 (EN-300)
Field: Navigation Systems
Application Summary: The EN-300 is a high-accuracy inertial system used for navigation purposes, especially in situations where GPS is unavailable or denied.
Z29669564
Field: Software Installation and Configuration
Application Summary: The identifier Z29669564 is associated with a Microsoft Q&A forum discussing issues related to the installation of applications on Windows 10 22H2 image.
Methods: Solutions involve using command-line tools like PsExec for testing and troubleshooting purposes.
EN300-26613129 (EN-300)
Field: Environmental Monitoring
Application Summary: The EN-300 is a versatile environmental meter used for measuring humidity, temperature, air velocity, light, and sound, particularly in rugged environments.
Methods: It features a tripod mount, RS-232 PC interface, and a large dual LCD for simultaneous display.
Results: The EN-300 provides accurate environmental readings and is capable of measuring light using a precision photo diode and correction filter.
Z29669564
4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Its structure features a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of various functional groups, including sulfonamide and butanamide moieties, contributes to its potential reactivity and biological properties.
The molecular formula of this compound is , indicating a relatively high molecular weight and complexity. The compound's unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in pharmaceutical research.
The chemical reactivity of 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide can be explored through various reactions typical of thiadiazole derivatives. These may include:
- Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, allowing for modifications that enhance biological activity.
- Condensation Reactions: The amide functionalities can participate in condensation reactions with other reactive species, potentially forming more complex molecules.
- Reduction Reactions: The presence of double bonds or other reducible functionalities may allow for reduction processes that alter the compound's properties.
Thiadiazole derivatives are well-documented for their biological activities, including:
- Antimicrobial Properties: Many thiadiazoles exhibit significant antibacterial and antifungal activities.
- Anticancer Activity: Compounds containing thiadiazole scaffolds have shown promise as inhibitors of various cancer cell lines due to their ability to interfere with cellular processes.
- Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Research indicates that compounds like 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide could be effective against certain cancers and infections due to their structural characteristics that facilitate interaction with biological targets .
The synthesis of 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide typically involves multi-step organic reactions:
- Formation of the Thiadiazole Ring: Starting materials such as hydrazine derivatives and carbon disulfide can be reacted to form the thiadiazole core.
- Substitution Reactions: The introduction of the pentyl group and other substituents can be achieved through nucleophilic substitution methods.
- Coupling Reactions: The final steps may involve coupling reactions where the sulfonamide and butanamide functionalities are introduced to yield the final product.
Such synthetic routes require careful control of reaction conditions to ensure high yields and purity of the desired compound.
The potential applications of 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide span several fields:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or cancer.
- Agricultural Chemistry: Its antimicrobial properties could be harnessed in developing new agrochemicals.
- Chemical Research: It may be used as a reagent or intermediate in synthesizing other complex organic molecules.
Interaction studies involving 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide focus on its binding affinity with various biological targets:
- Protein Binding Studies: Investigating how this compound interacts with specific proteins can elucidate its mechanism of action.
- Enzyme Kinetics: Assessing its effect on enzyme activity helps determine its potential as an inhibitor or modulator in biochemical pathways.
These studies are crucial for understanding how this compound could be utilized therapeutically.
Several compounds share structural similarities with 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Structure | Exhibits strong antibacterial activity. |
| 5-(Benzylthio)-1,3,4-thiadiazol-2-amine | Structure | Known for its antifungal properties. |
| N-(5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-yl)-3-methyl... | Structure | Displays unique enzyme inhibition capabilities. |
These compounds highlight the diversity within the thiadiazole class while emphasizing the unique structural features of 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide that may contribute to its distinct biological profile.







